6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 1485644-56-1
VCID: VC3183699
InChI: InChI=1S/C8H5BrN2OS2/c9-6-2-1-5(14-6)4-3-7(12)11-8(13)10-4/h1-3H,(H2,10,11,12,13)
SMILES: C1=C(SC(=C1)Br)C2=CC(=O)NC(=S)N2
Molecular Formula: C8H5BrN2OS2
Molecular Weight: 289.2 g/mol

6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

CAS No.: 1485644-56-1

Cat. No.: VC3183699

Molecular Formula: C8H5BrN2OS2

Molecular Weight: 289.2 g/mol

* For research use only. Not for human or veterinary use.

6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one - 1485644-56-1

Specification

CAS No. 1485644-56-1
Molecular Formula C8H5BrN2OS2
Molecular Weight 289.2 g/mol
IUPAC Name 6-(5-bromothiophen-2-yl)-2-sulfanylidene-1H-pyrimidin-4-one
Standard InChI InChI=1S/C8H5BrN2OS2/c9-6-2-1-5(14-6)4-3-7(12)11-8(13)10-4/h1-3H,(H2,10,11,12,13)
Standard InChI Key BGKHDTLIEKTAHT-UHFFFAOYSA-N
SMILES C1=C(SC(=C1)Br)C2=CC(=O)NC(=S)N2
Canonical SMILES C1=C(SC(=C1)Br)C2=CC(=O)NC(=S)N2

Introduction

Structural Characterization

Molecular Structure and Properties

6-(5-Bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound featuring a 2-thioxo-dihydropyrimidin-4-one core (similar to 2-thiouracil) with a 5-bromothiophen-2-yl substituent at the 6-position. The compound combines structural elements found in thiouracil derivatives and brominated thiophenes, creating a unique molecular architecture with potential for diverse chemical reactivity and biological interactions. The molecular structure contains multiple functional groups including a pyrimidinone ring, a thioxo group, and a brominated thiophene ring.

Structural Components

The compound consists of two primary structural components: a 2-thioxo-2,3-dihydropyrimidin-4(1H)-one core and a 5-bromothiophen-2-yl moiety. The pyrimidinone core is similar to that found in 5-bromo-2-thiouracil (5-bromo-2-thioxo-2,3-dihydropyrimidin-4(1H)-one), which features a bromine atom directly attached to the pyrimidine ring at position 5 . The brominated thiophene component resembles structural elements found in 3,6-bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione .

Comparative Structural Analysis

Table 1: Structural Comparison with Related Compounds

CompoundCore StructureSubstituent(s)Key Differences
6-(5-Bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one2-Thioxo-2,3-dihydropyrimidin-4(1H)-one5-Bromothiophen-2-yl at position 6Target compound
5-Bromo-2-thiouracil2-Thioxo-2,3-dihydropyrimidin-4(1H)-oneBromine at position 5Lacks the thiophene moiety; bromine directly on pyrimidine ring
6-Phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one2-Thioxo-2,3-dihydropyrimidin-4(5H)-onePhenyl at position 6Contains phenyl instead of bromothiophene; different tautomeric form
3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4-dionePyrrolo[3,4-c]pyrrole-1,4-dioneTwo 5-bromothiophen-2-yl groups; hexyl chainsDifferent core structure; multiple bromothiophene groups

Chemical Properties

Physicochemical Characteristics

Based on structural analysis and comparison with similar compounds, 6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one likely exhibits several characteristic physicochemical properties. The presence of the thioxo group (C=S) at position 2 of the pyrimidine ring significantly influences the compound's reactivity, creating a center for nucleophilic attack similar to what has been observed in related thiouracil derivatives. The brominated thiophene moiety introduces additional reactivity patterns, particularly for cross-coupling reactions typical of halogenated aromatic compounds.

Structural Tautomerism

Like other thiouracil derivatives, this compound may exist in multiple tautomeric forms involving the migration of protons between nitrogen atoms and changes in the location of double bonds. This tautomerism is significant because it impacts the compound's reactivity, binding properties, and potential biological interactions. The thioxo group can also participate in thione-thiol tautomerism, further diversifying the compound's potential structural forms in solution.

Synthesis Pathways

Retrosynthetic Analysis

The synthesis of 6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be approached through multiple pathways, drawing parallels from the synthesis of similar compounds. Based on the synthesis methods described for related structures, several strategic approaches can be envisioned.

Modification of Existing Thiouracil Derivatives

A promising approach would involve the functionalization of 2-thiouracil or 5-bromo-2-thiouracil at the appropriate position with a 5-bromothiophene-2-yl group. This could potentially be achieved through coupling reactions such as Suzuki, Stille, or direct C-H activation methodologies. This approach would leverage the existing pyrimidinone core and introduce the bromothiophene substituent in a targeted manner.

De Novo Synthesis

Alternatively, the compound could be synthesized through the construction of the pyrimidinone ring from simpler precursors. By adapting the methodology described for 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one , a reaction sequence involving a suitable 5-bromothiophene-2-carbonyl derivative and thiourea could potentially yield the target compound. The reaction pathway would involve condensation, cyclization, and possibly subsequent tautomerization steps.

Table 2: Potential Synthetic Approaches

Synthetic ApproachKey ReagentsPotential AdvantagesPotential Challenges
C-H Functionalization of Thiouracil2-Thiouracil, 5-bromothiophene-2-boronic acid, catalystDirect approach; potentially fewer stepsRegioselectivity concerns; competing reactivity
Coupling with 5-Bromo-2-thiouracil5-Bromo-2-thiouracil, thiophene-2-boronic acid, catalyst, followed by brominationUtilizes established chemistryMultiple steps; selectivity in final bromination
De Novo Ring Construction5-Bromothiophene-2-carboxaldehyde, thiourea, condensing agentsFlexible; allows for various substitution patternsYield and selectivity challenges; potential side reactions
Modification of 6-Phenyl-2-thioxo-derivative6-Phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one, bromothiophene reagentsBuilds on established synthesesRequires additional transformation steps

Reaction Mechanisms

The cyclization reaction to form the pyrimidinone ring typically involves nucleophilic addition followed by intramolecular cyclization. When adapting methods from the synthesis of 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one, the reaction would likely involve initial formation of an acyclic intermediate through condensation, followed by cyclization to form the heterocyclic core. The exact mechanism would depend on the specific synthetic route chosen, the reaction conditions, and the nature of the starting materials.

Chemical Reactivity

Reactive Sites

6-(5-Bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one contains multiple reactive sites that can participate in various chemical transformations. The thioxo group at position 2 represents a significant center for nucleophilic substitution reactions, as observed in similar thiouracil derivatives. The carbonyl group at position 4 can undergo typical carbonyl chemistry, while the N-H bonds provide sites for N-alkylation or acylation. Additionally, the brominated thiophene moiety offers opportunities for metal-catalyzed coupling reactions.

Functional Group Interconversions

The thioxo group can potentially be converted to other functional groups such as oxo (C=O) through oxidation, amino through amination, or alkylthio through alkylation. These transformations would significantly alter the compound's properties and potentially its biological activities. Such modifications could generate a diverse library of derivatives with varying physicochemical characteristics and potential applications.

Comparison with Related Compounds

Structure-Property Relationships

CompoundCore StructureElectronic PropertiesPotential Reactivity PatternsApplication Domains
6-(5-Bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-oneThiouracil with bromothiopheneExtended conjugation; electron-withdrawing effectsMultiple reactive sites; cross-coupling potentialMedicinal chemistry; materials science
5-Bromo-2-thiouracilSimple thiouracilLess conjugation; direct halogen effectFocused on pyrimidine reactivityPrimarily biological applications
6-Phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-onePhenyl-substituted thiouracilAromatic influence; different electronic distributionMultiple derivatization pathwaysDiverse chemical transformations; biological testing
3,6-Bis(5-bromothiophen-2-yl)-pyrrolo derivativesDPP pigment coreExtensive conjugation; strong chromophorePrimarily materials-focused chemistryPredominantly optoelectronic applications

Research Prospects and Future Directions

Synthetic Methodology Development

Further research could focus on developing efficient, scalable synthetic routes to 6-(5-bromothiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and its derivatives. This would involve optimizing reaction conditions, exploring green chemistry approaches, and potentially developing one-pot or multicomponent reaction methodologies. The establishment of robust synthetic protocols would facilitate the exploration of this compound class in various applications.

Structure-Activity Relationship Studies

Systematic modification of the compound's structure through the synthesis of analogues with varying substituents could provide valuable insights into structure-activity relationships. Changes to the bromothiophene moiety, substitution at the nitrogen positions, or modifications of the thioxo group could generate a library of compounds with diverse properties and potentially enhanced activities for specific applications.

Interdisciplinary Applications

The compound's hybrid structure positions it at the intersection of medicinal chemistry and materials science, suggesting opportunities for interdisciplinary research. Exploration of its properties and those of its derivatives in both biological testing and materials applications could uncover novel uses spanning multiple fields. Collaborative research across these domains could capitalize on the compound's multifaceted potential.

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